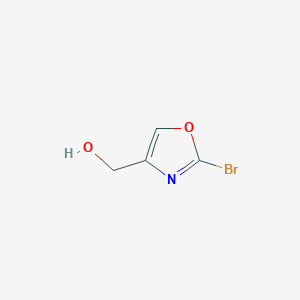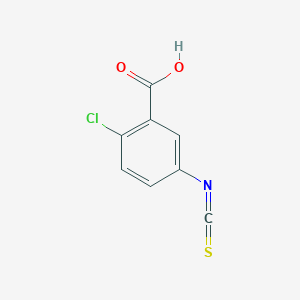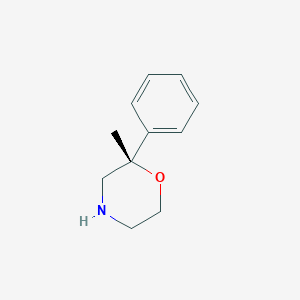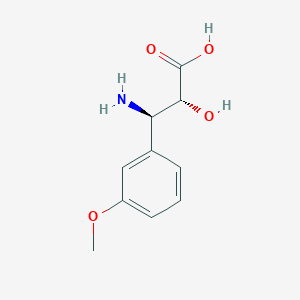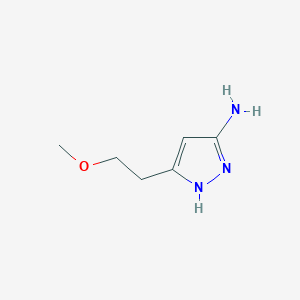
3-(2-Méthoxyéthyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(2-Methoxyethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Applications De Recherche Scientifique
3-(2-Methoxyethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: : Applied in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyethylamine with a suitable pyrazole precursor. One common method is the cyclization reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. Process optimization techniques, such as reaction monitoring and control, are employed to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methoxyethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions . These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Coupling Reactions: : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include various derivatives of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, such as oxidized forms, reduced forms, and substituted derivatives . These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Mécanisme D'action
The mechanism by which 3-(2-Methoxyethyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(2-Methoxyethyl)-1H-pyrazol-5-amine is structurally similar to other pyrazole derivatives, such as 3-(2-hydroxyethyl)-1H-pyrazol-5-amine and 3-(2-ethoxyethyl)-1H-pyrazol-5-amine . These compounds share the pyrazole core but differ in the substituent attached to the ethyl group. The presence of the methoxy group in 3-(2-Methoxyethyl)-1H-pyrazol-5-amine imparts unique chemical and biological properties, making it distinct from its analogs.
List of Similar Compounds
3-(2-Hydroxyethyl)-1H-pyrazol-5-amine
3-(2-Ethoxyethyl)-1H-pyrazol-5-amine
3-(2-Propoxyethyl)-1H-pyrazol-5-amine
3-(2-Butoxyethyl)-1H-pyrazol-5-amine
Propriétés
IUPAC Name |
5-(2-methoxyethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHBTNMXVORUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655495 | |
| Record name | 5-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187058-44-1 | |
| Record name | 5-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





